3-Ethylidene-1-methylpyrrolidin-2-one
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Overview
Description
3-Ethylidene-1-methylpyrrolidin-2-one is a heterocyclic organic compound belonging to the pyrrolidinone family Pyrrolidinones are five-membered lactams that are widely recognized for their diverse biological activities and functional properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylidene-1-methylpyrrolidin-2-one typically involves the reaction of N-methyl-2-pyrrolidone with ethylidene derivatives under specific conditions. One common method includes the phase transfer addition of dichlorocarbene to N-methyl-2-pyrrolidone, followed by a β-elimination reaction . The reaction is catalyzed by phase-transfer catalysts such as Bu4NCl or cetyltrimethylammonium bromide, which significantly improve the yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylidene-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylidene group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Ethyl-substituted pyrrolidinones.
Substitution: Various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethylidene-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethylidene-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to form stable complexes with enzymes and receptors, thereby modulating their function . The ethylidene group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
3-Benzylidene-1-methylpyrrolidin-2-one: Similar in structure but with a benzylidene group instead of an ethylidene group.
3-Iodopyrrolidin-2-one: Contains an iodine atom at the 3-position, offering different reactivity and applications.
N-Methyl-2-pyrrolidone: A simpler derivative without the ethylidene group, commonly used as a solvent.
Uniqueness: 3-Ethylidene-1-methylpyrrolidin-2-one stands out due to its unique ethylidene group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
932-26-3 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
3-ethylidene-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C7H11NO/c1-3-6-4-5-8(2)7(6)9/h3H,4-5H2,1-2H3 |
InChI Key |
OQDPLMQCVBVYAP-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CCN(C1=O)C |
Origin of Product |
United States |
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